REACTION_SMILES
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[CH2:25]([Al+:26][CH2:27][CH:28]([CH3:29])[CH3:30])[CH:31]([CH3:32])[CH3:33].[CH3:1][O:2][N:3]([C:4]([c:5]1[c:6]([F:14])[cH:7][c:8]([N+:11](=[O:12])[O-:13])[cH:9][cH:10]1)=[O:15])[CH3:16].[ClH:34].[H-:24].[O:35]1[CH2:36][CH2:37][CH2:38][CH2:39]1.[c:17]1([CH3:18])[cH:19][cH:20][cH:21][cH:22][cH:23]1>>[CH:4]([c:5]1[c:6]([F:14])[cH:7][c:8]([N+:11](=[O:12])[O-:13])[cH:9][cH:10]1)=[O:15]
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Name
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CC(C)C[Al+]CC(C)C
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CC(C)C[Al+]CC(C)C
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Name
|
|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CON(C)C(=O)c1ccc([N+](=O)[O-])cc1F
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Name
|
|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
|
Cl
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Name
|
|
Quantity
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Extracted from reaction SMILES
|
Type
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reactant
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Smiles
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C1CCOC1
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Name
|
|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
|
Cc1ccccc1
|
Name
|
|
Type
|
product
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Smiles
|
O=Cc1ccc([N+](=O)[O-])cc1F
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |